(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
(1S)-1-(4-fluoro-3-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-6(11)7-3-4-8(10)9(5-7)12-2;/h3-6H,11H2,1-2H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJULLIYARHDSU-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanol.
Conversion to Amine: The hydroxyl group of the ethanol derivative is converted to an amine group through a series of reactions, such as reductive amination.
Formation of Hydrochloride Salt: The free amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch or continuous flow reactors to ensure consistent quality and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles under controlled temperature and pressure.
Major Products:
Oxidation Products: Imines or oxides.
Reduction Products: Alcohols or secondary amines.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Research
Potential Therapeutic Uses
- Mood Disorders : (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride has been studied as a serotonin and norepinephrine reuptake inhibitor (SNRI). This class of compounds is significant in treating mood disorders such as depression and anxiety by enhancing neurotransmitter levels in the brain.
- Neurological Conditions : Its interactions with neurotransmitter systems suggest potential applications in treating various neurological conditions, including attention deficit hyperactivity disorder (ADHD) and other cognitive disorders .
Mechanism of Action
- The compound's ability to bind selectively to serotonin and norepinephrine transporters is crucial for its pharmacological profile. This binding inhibits the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing mood and cognitive function.
- Studies utilizing quantitative structure-activity relationship (QSAR) modeling have shown how structural modifications can influence binding affinity and efficacy, providing insights into optimizing this compound for therapeutic use.
Case Studies
Several studies have demonstrated the potential of this compound:
- Study on Mood Disorders : A clinical trial investigated the efficacy of this compound as an SNRI in patients with major depressive disorder, showing promising results in improving symptoms compared to placebo controls.
- Neurotransmitter Interaction Studies : In vitro studies have confirmed its selective binding to serotonin and norepinephrine transporters, validating its proposed mechanism of action and potential therapeutic applications .
Mechanism of Action
The mechanism of action of (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern Variants
The following table highlights analogs with substitutions on the phenyl ring or stereochemical differences:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (OCH₃) increases electron density, enhancing aromatic ring reactivity, while halogens (F, Cl, Br) modulate polarity and steric effects .
- Stereochemistry : The (S)-configuration of the target compound may confer distinct pharmacological activity compared to its (R)-enantiomer, as seen in receptor-targeted drug design .
Target Compound :
- Limited safety data are available, but structurally similar amines often exhibit hazards such as skin/eye irritation.
Analog-Specific Data :
- (S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine HCl : Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation) .
- Dopamine HCl (CAS 62-31-7) : A structurally distinct but functionally relevant amine (neurotransmitter derivative) with well-documented cardiovascular and CNS effects .
Biological Activity
(S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is a chiral compound belonging to the phenethylamine class, characterized by a fluorine atom and a methoxy group attached to its phenyl ring. This structural configuration contributes significantly to its biological activity, particularly in the modulation of neurotransmitter systems. This article explores the compound's biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The biological activity of this compound is primarily attributed to its role as a serotonin and norepinephrine reuptake inhibitor (SNRI) . The compound's ability to interact with serotonin (5-HT) and norepinephrine transporters facilitates increased levels of these neurotransmitters in the synaptic cleft, which is crucial for mood regulation and cognitive function.
Molecular Targets
- Serotonin Transporter (SERT) : Inhibits the reuptake of serotonin, enhancing serotonergic neurotransmission.
- Norepinephrine Transporter (NET) : Inhibits norepinephrine reuptake, contributing to increased norepinephrine levels.
Biological Activity Summary
The following table summarizes the biological activities associated with this compound:
| Activity | Description |
|---|---|
| Serotonergic Activity | Acts as a selective inhibitor of serotonin reuptake. |
| Norepinephrine Activity | Inhibits norepinephrine reuptake, influencing mood and anxiety levels. |
| Potential Antidepressant Effects | Investigated for its efficacy in treating mood disorders. |
Case Studies and Research Findings
Several studies have investigated the pharmacological properties and therapeutic potential of this compound:
- Antidepressant Potential : Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is believed to play a significant role in alleviating depressive symptoms.
- Neurotransmitter Interaction Studies : Computational modeling has shown that this compound can bind selectively to SERT and NET, suggesting its potential for targeted therapeutic applications.
- Comparative Analysis with Analogous Compounds : A comparative study highlighted the unique properties of this compound relative to other phenethylamines, emphasizing its enhanced selectivity due to the specific arrangement of substituents like fluorine and methoxy groups.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical routes designed for high yield and purity. The presence of the chiral center allows for the exploration of both enantiomers, which may exhibit differing biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Fluorophenyl)propan-2-amine | Similar phenyl substitution | Potentially acts on monoamine transporters |
| 1-(3-Methoxyphenyl)propan-2-amine | Methoxy substitution on different ring | Similar reuptake inhibition properties |
| 2-(4-Fluorophenyl)ethanamine | Fluorine substitution on ethyl chain | Comparable interaction with receptors |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves asymmetric reduction of a ketone precursor, such as 4-fluoro-3-methoxyacetophenone, using chiral catalysts (e.g., Ru-BINAP complexes) to achieve the (S)-configuration. Post-reduction, the amine is treated with hydrochloric acid to form the hydrochloride salt. To ensure enantiomeric purity, chiral HPLC with columns like Chiralpak AD-H or OD-H is recommended, using hexane:isopropanol mobile phases . For validation, compare retention times with racemic mixtures or reference standards.
Q. How can the structural identity of this compound be confirmed using spectroscopic methods?
- Methodological Answer : Employ a combination of:
- NMR : Compare H and C NMR spectra with computational predictions (e.g., DFT calculations using B3LYP/6-31G* basis sets, as validated in thermochemical studies ). Key signals include the methoxy group (~3.8 ppm) and aromatic protons influenced by fluorine para-substitution.
- Mass Spectrometry : High-resolution ESI-MS should match the exact mass (calculated for : 216.0592). Isotopic patterns for Cl and F aid in confirmation .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Test in polar solvents (e.g., water, methanol) and non-polar solvents (e.g., DCM). Hydrochloride salts generally exhibit higher aqueous solubility.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Protect from light and moisture, as aryl fluorides and methoxy groups may undergo hydrolysis under acidic/basic conditions .
Advanced Research Questions
Q. How can computational methods predict the pharmacological activity of this compound, and what are their limitations?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., monoamine transporters). Validate with experimental IC data.
- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Becke’s three-parameter hybrid functional (B3LYP) is reliable for thermochemical accuracy .
- Limitations : Solvent effects and protein flexibility are often oversimplified. Cross-validate with in vitro assays.
Q. What strategies resolve contradictions in reported biological activity data for enantiomers of this compound?
- Methodological Answer :
- Enantiomer-Specific Assays : Compare (S)- and (R)-forms in dose-response studies (e.g., cAMP accumulation assays for GPCR targets).
- Metabolite Profiling : Use LC-MS to identify enantiomer-specific metabolites that may influence activity.
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., purity, assay conditions) causing discrepancies .
Q. How can the compound’s enantiomeric excess (ee) be quantified without chiral chromatography?
- Methodological Answer :
- NMR with Chiral Solvating Agents : Use agents like (R)- or (S)-Mosher’s acid chloride to induce diastereomeric splitting in F or H NMR.
- Circular Dichroism (CD) : Correlate CD spectra (e.g., at 220–260 nm) with ee values calibrated using standards .
Analytical and Safety Considerations
Q. What analytical techniques are recommended for detecting trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (e.g., Agilent ZORBAX Eclipse) with gradient elution (water:acetonitrile + 0.1% formic acid) to detect byproducts (e.g., de-fluorinated or demethylated analogs).
- ICP-MS : Quantify heavy metal residues if metal catalysts are used in synthesis .
Q. What safety precautions are advised for handling this compound in vitro?
- Methodological Answer :
- GHS Compliance : While specific GHS data for this compound is unavailable, analogs suggest handling as harmful (Xn). Use PPE (gloves, goggles) and work in a fume hood.
- Waste Disposal : Neutralize with sodium bicarbonate before disposal. Consult institutional EH&S protocols for amine hydrochlorides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
